

Application Notes: 4-Methoxy-2-methylphenyl Isocyanate in Agrochemical Synthesis

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Compound of Interest

Compound Name: 4-Methoxy-2-methylphenyl
isocyanate

Cat. No.: B1302013

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Introduction

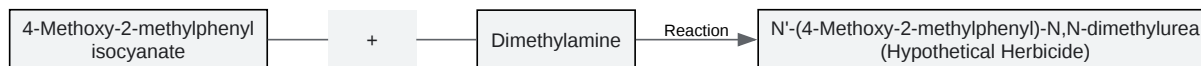
4-Methoxy-2-methylphenyl isocyanate (CAS No. 60385-06-0) is a versatile chemical intermediate with potential applications in the synthesis of various agrochemicals.^[1] Its unique structure, featuring a methoxy and a methyl group on the phenyl ring, allows for the creation of complex molecules with potential herbicidal, fungicidal, or insecticidal properties. The isocyanate functional group is highly reactive towards nucleophiles such as alcohols, amines, and thiols, making it a key building block for the synthesis of ureas, carbamates, and thiocarbamates, which are common active ingredients in many pesticides. This document provides an overview of its application, focusing on the synthesis of a representative urea-based herbicide, and includes a detailed experimental protocol.

Key Application: Synthesis of Urea-Based Herbicides

Phenylurea herbicides are a significant class of agrochemicals that act by inhibiting photosynthesis in target weed species. The synthesis of these compounds often involves the reaction of a substituted phenyl isocyanate with a dialkylamine. **4-Methoxy-2-methylphenyl isocyanate** can be employed as the phenyl isocyanate precursor to generate novel substituted urea herbicides.

General Reaction Scheme:

The reaction of **4-Methoxy-2-methylphenyl isocyanate** with a secondary amine, such as dimethylamine, yields a substituted N,N-dimethylurea derivative.



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Figure 1. General reaction scheme for the synthesis of a hypothetical urea-based herbicide.

Experimental Protocols

Protocol 1: Synthesis of N'-(4-Methoxy-2-methylphenyl)-N,N-dimethylurea

This protocol describes a representative method for the synthesis of a substituted urea herbicide from **4-Methoxy-2-methylphenyl isocyanate** and dimethylamine.

Materials:

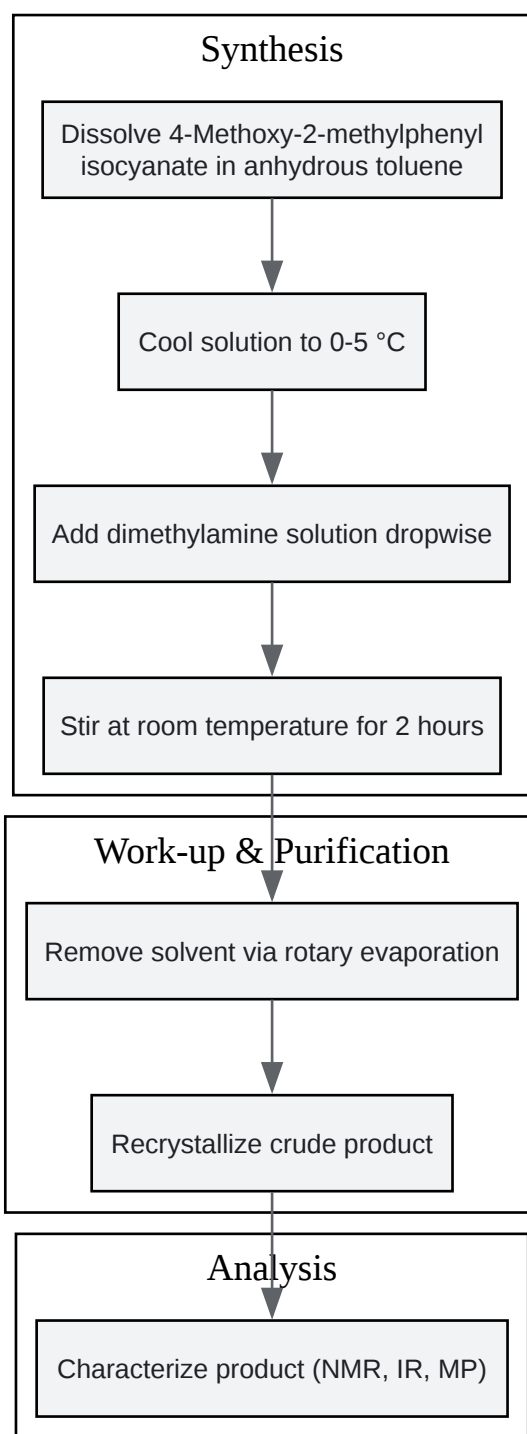
- **4-Methoxy-2-methylphenyl isocyanate** (Purity: $\geq 98\%$)
- Dimethylamine (40% solution in water or as gas)
- Anhydrous Toluene
- Dry Ice/Acetone Bath
- Magnetic Stirrer and Stir Bar
- Three-neck Round-bottom Flask
- Condenser
- Dropping Funnel
- Nitrogen Inlet
- Rotary Evaporator

- Recrystallization Solvent (e.g., Ethanol/Water mixture)

Procedure:

- **Reaction Setup:** A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.
- **Reagent Preparation:** 16.3 g (0.1 mol) of **4-Methoxy-2-methylphenyl isocyanate** is dissolved in 100 mL of anhydrous toluene in the reaction flask. The solution is cooled to 0-5 °C using an ice bath.
- **Amine Addition:** A solution of 4.5 g (0.1 mol) of dimethylamine in 20 mL of anhydrous toluene is prepared and added to the dropping funnel. The dimethylamine solution is added dropwise to the stirred isocyanate solution over a period of 30 minutes, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
- **Work-up:** The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude solid is purified by recrystallization from an ethanol/water mixture to afford the final product as a white crystalline solid.
- **Characterization:** The structure and purity of the product can be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and FT-IR, and its melting point can be determined.

Experimental Workflow:



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Figure 2. Workflow for the synthesis and purification of N'-(4-Methoxy-2-methylphenyl)-N,N-dimethylurea.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the hypothetical urea-based herbicide.

Parameter	Value
Reactants	
4-Methoxy-2-methylphenyl isocyanate	16.3 g (0.1 mol)
Dimethylamine	4.5 g (0.1 mol)
Product	
Theoretical Yield	20.8 g
Typical Experimental Yield	18.7 - 19.8 g (90-95%)
Melting Point	To be determined experimentally
Spectroscopic Data (Expected)	
^1H NMR (CDCl_3 , δ ppm)	Aromatic protons, methoxy protons, N-methyl protons, aromatic methyl protons
^{13}C NMR (CDCl_3 , δ ppm)	Carbonyl carbon, aromatic carbons, methoxy carbon, N-methyl carbons, aromatic methyl carbon
FT-IR (cm^{-1})	C=O stretch (urea), N-H stretch, C-O stretch (methoxy)

Table 1. Summary of Quantitative Data for the Synthesis of N'-(4-Methoxy-2-methylphenyl)-N,N-dimethylurea.

Safety Precautions

- Isocyanates are toxic and potent respiratory sensitizers. All manipulations should be carried out in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Anhydrous solvents are required for this reaction, as isocyanates react with water.
- Dimethylamine is a flammable and corrosive gas/solution. Handle with care.

Disclaimer: This document provides a representative protocol for the use of **4-Methoxy-2-methylphenyl isocyanate** in the synthesis of a hypothetical agrochemical. Researchers should conduct a thorough literature search and risk assessment before attempting any new synthetic procedure. The reaction conditions may require optimization for specific substrates and desired outcomes.

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References

- 1. 4-Methoxy-2-Methylphenyl isocyanate, CasNo.60385-06-0 Hangzhou Share Chemical Co., Ltd(expird) China (Mainland) [sharechem.lookchem.com]
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